molecular formula C9H10N4O2S2 B2916386 2-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-2H-1,2,3-triazole CAS No. 2177365-52-3

2-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-2H-1,2,3-triazole

Cat. No.: B2916386
CAS No.: 2177365-52-3
M. Wt: 270.33
InChI Key: VEWCBVLZXMVGBM-UHFFFAOYSA-N
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Description

2-(1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-2H-1,2,3-triazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Azetidinone Ring: The azetidinone ring can be synthesized through a cyclization reaction involving a β-lactam precursor.

    Introduction of Thiophen-2-ylsulfonyl Group: This step involves the sulfonylation of the azetidinone ring using thiophene-2-sulfonyl chloride under basic conditions.

    Formation of 1,2,3-Triazole Ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The azetidinone ring can be reduced to form the corresponding amine.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazoles.

Scientific Research Applications

2-(1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)-2H-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)thiazole
  • Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives

Uniqueness

2-(1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is unique due to its combination of the azetidinone, thiophene, and triazole rings, which confer distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(1-thiophen-2-ylsulfonylazetidin-3-yl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2S2/c14-17(15,9-2-1-5-16-9)12-6-8(7-12)13-10-3-4-11-13/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWCBVLZXMVGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CS2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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